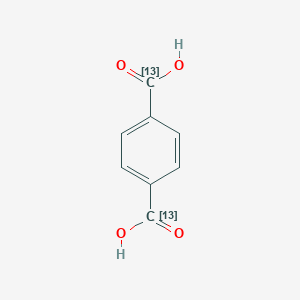

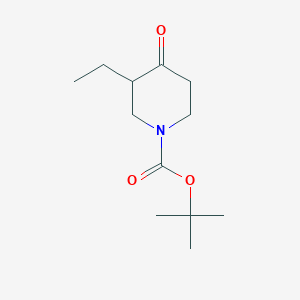

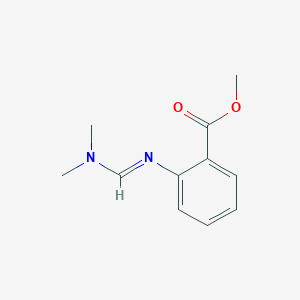

![molecular formula C14H22O7 B037598 (3aS,4R,6aS)-4-[[(3aS,4R,6aS)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]oxy]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole CAS No. 120142-89-4](/img/structure/B37598.png)

(3aS,4R,6aS)-4-[[(3aS,4R,6aS)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]oxy]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole

Overview

Description

BRL-32872A is an experimental drug candidate developed for the treatment of cardiac arrhythmia. It is a derivative of verapamil and possesses the ability to inhibit calcium membrane channels. Additionally, it has been modified to inhibit potassium channels, making it a dual-action antiarrhythmic agent .

Preparation Methods

The synthesis of BRL-32872A involves several key steps:

Condensation: 3-Chloropropionyl chloride is condensed with 4-aminoveratrole in the presence of triethylamine to form chloropropionamide.

Alkylation: N-methyl-2-(3,4-dimethoxyphenyl)ethylamine is alkylated with the chloropropionamide in refluxing acetonitrile to produce aminopropionamide.

Reduction: The aminopropionamide is reduced to diamine using lithium aluminium hydride in boiling tetrahydrofuran.

Acylation: The final step involves acylation of the diamine with 4-nitrobenzoyl chloride to yield BRL-32872A.

Chemical Reactions Analysis

BRL-32872A undergoes various types of chemical reactions:

Oxidation: It can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: The compound can be reduced, particularly in the presence of reducing agents like lithium aluminium hydride.

Substitution: BRL-32872A can undergo substitution reactions, especially in the presence of nucleophiles.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

BRL-32872A has several scientific research applications:

Chemistry: It is used to study the effects of dual-action antiarrhythmic agents on ion channels.

Biology: Researchers use it to investigate the role of calcium and potassium channels in cellular processes.

Medicine: It is being explored as a potential treatment for cardiac arrhythmia due to its ability to inhibit both calcium and potassium channels.

Industry: The compound’s unique properties make it a candidate for developing new antiarrhythmic drugs.

Mechanism of Action

BRL-32872A exerts its effects by inhibiting both calcium and potassium channels. It binds with high affinity to open potassium channels, specifically the human ether-a-go-go-related gene (hERG) potassium channel, and inhibits the rapidly activating component of the delayed rectifier potassium current. This increases the refractory period of the cell and prolongs the action potential, reducing the probability of re-entry depolarization. Additionally, it inhibits calcium channels, further contributing to its antiarrhythmic effects .

Comparison with Similar Compounds

BRL-32872A is unique due to its dual-action mechanism, targeting both calcium and potassium channels. Similar compounds include:

BRL-32872A’s ability to inhibit both types of ion channels makes it a promising candidate for treating cardiac arrhythmia with potentially fewer adverse effects compared to agents that target only one type of channel .

properties

IUPAC Name |

(3aS,4R,6aS)-4-[[(3aS,4R,6aS)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]oxy]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O7/c1-13(2)18-7-5-15-11(9(7)20-13)17-12-10-8(6-16-12)19-14(3,4)21-10/h7-12H,5-6H2,1-4H3/t7-,8-,9-,10-,11+,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYSLGKYIBBTSLW-DCHHYWPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2COC(C2O1)OC3C4C(CO3)OC(O4)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@H]2CO[C@@H]([C@H]2O1)O[C@@H]3[C@@H]4[C@H](CO3)OC(O4)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80923243 | |

| Record name | 4,4'-Oxybis(2,2-dimethyltetrahydro-2H-furo[3,4-d][1,3]dioxole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80923243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

120142-89-4 | |

| Record name | 2,3-Isoprolylideneerthrofuranosyl 2,3-O-isopropylideneerythrofuranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120142894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Oxybis(2,2-dimethyltetrahydro-2H-furo[3,4-d][1,3]dioxole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80923243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

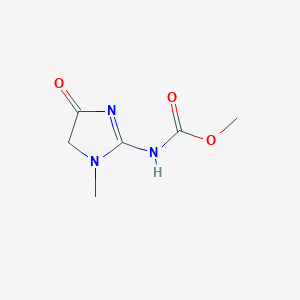

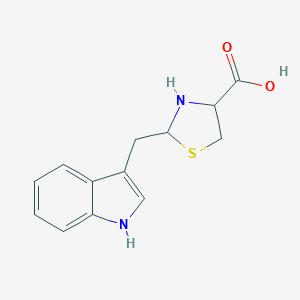

![5,10-Dihydroxy-2,8-dimethylpyrimido[5,4-g]quinazoline-4,6(1H,7H)-dione](/img/structure/B37523.png)